molecular formula C20H20N4O2 B5901602 N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide

N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide

Numéro de catalogue B5901602
Poids moléculaire: 348.4 g/mol
Clé InChI: XCZIXIGCRNXCEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, commonly referred to as NBI-98854, is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). It is a small molecule drug that has been developed for the treatment of various neurological disorders, including tardive dyskinesia, Huntington's disease, and Tourette's syndrome.

Mécanisme D'action

NBI-98854 works by selectively inhibiting the N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, NBI-98854 reduces the release of these neurotransmitters, which can help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBI-98854 are primarily related to its ability to modulate the release of monoamine neurotransmitters. By reducing the release of dopamine, NBI-98854 can help to reduce the involuntary movements associated with tardive dyskinesia. It may also have neuroprotective effects in conditions such as Huntington's disease, where the loss of dopamine neurons is a key feature of the disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of NBI-98854 for lab experiments is its selectivity for N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide. This allows researchers to study the specific effects of inhibiting this protein, without affecting other neurotransmitter systems. However, one limitation of NBI-98854 is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on NBI-98854. One area of interest is the development of more potent and selective N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide inhibitors, which could have even greater therapeutic potential. Another area of focus is the investigation of NBI-98854's effects on other neurotransmitter systems, which could lead to new insights into the pathophysiology of neurological disorders. Additionally, the use of NBI-98854 in combination with other drugs may be explored as a potential treatment strategy.

Méthodes De Synthèse

The synthesis of NBI-98854 involves several steps, including the condensation of 2-(1H-imidazol-1-yl)benzaldehyde with 3-(propionylamino)benzoic acid, followed by reduction and acylation to obtain the final product. The synthesis has been optimized to produce high yields of pure NBI-98854, which is essential for its use in scientific research.

Applications De Recherche Scientifique

NBI-98854 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the involuntary movements associated with tardive dyskinesia, a condition that is caused by long-term use of antipsychotic medications. NBI-98854 has also shown promise in preclinical studies for the treatment of Huntington's disease and Tourette's syndrome.

Propriétés

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-19(25)23-17-8-5-7-15(12-17)20(26)22-13-16-6-3-4-9-18(16)24-11-10-21-14-24/h3-12,14H,2,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZIXIGCRNXCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.